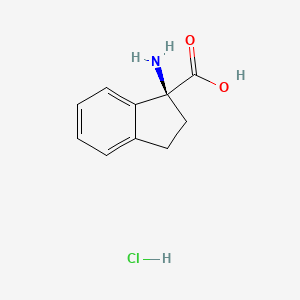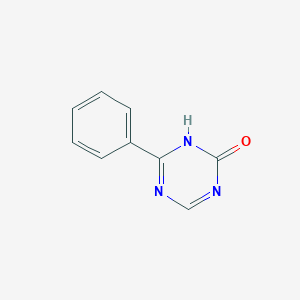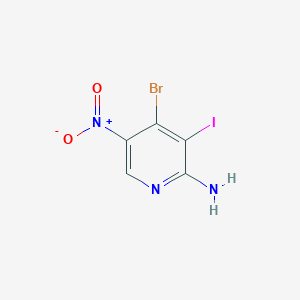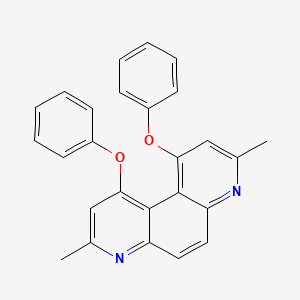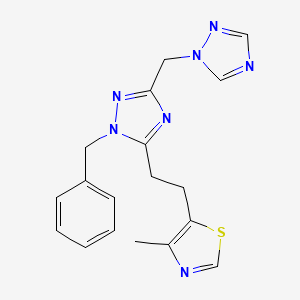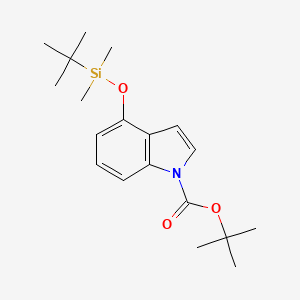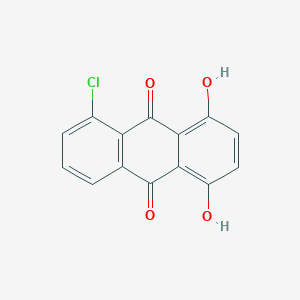
5-Chloro-1,4-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the anthraquinone family, which is characterized by its anthracene core structure with quinone functional groups.
- Anthraquinones are widely used in various applications due to their unique properties, including color, fluorescence, and biological activity.
5-Chloro-1,4-dihydroxyanthracene-9,10-dione: is a chemical compound with the molecular formula . It is also referred to as .
Preparation Methods
Synthetic Routes: The synthesis of 5-Chloro-1,4-dihydroxyanthracene-9,10-dione involves chlorination of 1,4-dihydroxyanthraquinone. Chlorine gas or chlorinating agents can be used for this purpose.
Reaction Conditions: The chlorination reaction typically occurs under acidic conditions, using Lewis acids or other catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves batch or continuous processes with optimized reaction conditions.
Chemical Reactions Analysis
Reactivity: 5-Chloro-1,4-dihydroxyanthracene-9,10-dione undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for dyes and pigments due to its chromophoric properties.
Biology: Employed as a fluorescent DNA dye (e.g., DRAQ5®) for live or fixed cell imaging .
Medicine: Investigated for potential therapeutic applications, although specific uses are still being explored.
Industry: Used in the paper industry for lignin degradation and increased pulp yield .
Mechanism of Action
- The exact mechanism by which 5-Chloro-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application.
- In biological systems, it may interact with DNA or other cellular components, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its chlorine substitution pattern distinguishes it from other anthraquinones.
Similar Compounds: Other anthraquinones include 1,4-dihydroxyanthraquinone, alizarin, and purpurin.
Properties
CAS No. |
245064-92-0 |
|---|---|
Molecular Formula |
C14H7ClO4 |
Molecular Weight |
274.65 g/mol |
IUPAC Name |
5-chloro-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,16-17H |
InChI Key |
GJSWNAQTLFQZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


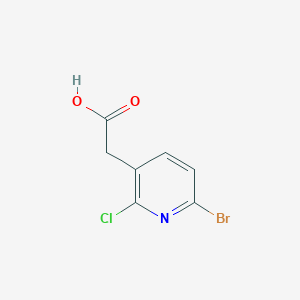
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
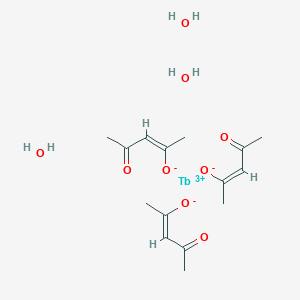
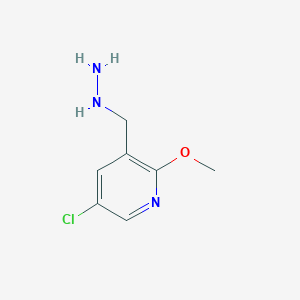
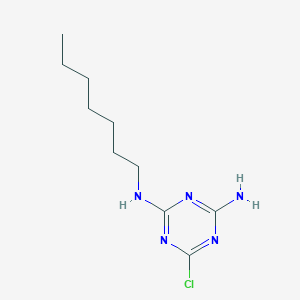
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
